9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)

Description

Systematic IUPAC Nomenclature and Structural Descriptors

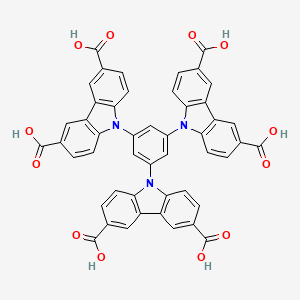

The compound 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) is a highly symmetric aromatic molecule featuring a central benzene core functionalized with three 9H-carbazole-3,6-dicarboxylic acid moieties. Its systematic IUPAC name derives from the benzene ring substituted at the 1, 3, and 5 positions with carbazole derivatives. Each carbazole unit is further substituted at the 3- and 6-positions with carboxylic acid groups.

The full IUPAC name is constructed as follows:

- Parent structure : Benzene (C₆H₆).

- Substituents : Three 9H-carbazole-3,6-dicarboxylic acid groups attached at positions 1, 3, and 5.

- Resulting name : 1,3,5-Tris[3,6-bis(carboxy)-9H-carbazol-9-yl]benzene.

The molecular formula is C₄₂H₂₄N₃O₁₂ , calculated by combining the benzene core (C₆H₆) with three 9H-carbazole-3,6-dicarboxylic acid units (each C₁₄H₉NO₄). The structural complexity arises from the conjugation of the benzene ring with carbazole systems, which are themselves polycyclic aromatic hydrocarbons containing two benzene rings fused to a pyrrole ring.

Key structural descriptors :

| Property | Value |

|---|---|

| Molecular weight | 762.65 g/mol |

| SMILES notation | O=C(O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O.C4=CC(=CC(=C4)C5=C(C6=C(C=C5)C7=C(N6)C=CC(=C7)C(=O)O)C(=O)O)C8=C(C9=C(C=C8)C1=C(N9)C=CC(=C1)C(=O)O)C(=O)O |

| InChI Key | Not listed in searched databases |

The molecule’s planar geometry and multiple carboxyl groups enable extensive π-π stacking and hydrogen bonding, critical for applications in coordination polymers.

Alternative Naming Conventions in Coordination Chemistry Contexts

In coordination chemistry, this compound is classified as a tritopic linker due to its three carboxylate groups, which can bind metal ions to form metal-organic frameworks (MOFs) or coordination polymers. Alternative naming conventions emphasize its role as a ligand:

- 1,3,5-Tris(3,6-dicarboxycarbazol-9-yl)benzene : Highlights the carboxylic acid functional groups essential for metal coordination.

- Tris[3,6-bis(carboxy)carbazolyl]benzene : Emphasizes the carbazole backbone and its substitution pattern.

The carboxylic acid groups at the 3- and 6-positions of each carbazole unit deprotonate to form carboxylate anions (COO⁻), which act as bridging ligands. This property aligns the compound with other dicarboxylic acid-based linkers, such as terephthalic acid (1,4-benzenedicarboxylic acid). In MOF synthesis, the compound is often referenced by its abbreviated form, Benzene-1,3,5-triyltris(carbazole-3,6-dicarboxylate) , to denote its anionic state during coordination.

Registry Numbers and CAS Database Classification

As of the latest available data, the compound 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) does not have a registered CAS number in the PubChem or Chemical Abstracts Service (CAS) databases. However, closely related compounds provide insight into its classification:

The absence of a CAS registry number for the target compound suggests it is either a novel entity or primarily referenced in proprietary or niche research contexts. Synonyms and alternative identifiers include:

- 1,3,5-Tris(3,6-dicarboxy-9H-carbazol-9-yl)benzene

- Benzene-1,3,5-triyltris(carbazole-3,6-dicarboxylate)

Properties

Molecular Formula |

C48H27N3O12 |

|---|---|

Molecular Weight |

837.7 g/mol |

IUPAC Name |

9-[3,5-bis(3,6-dicarboxycarbazol-9-yl)phenyl]carbazole-3,6-dicarboxylic acid |

InChI |

InChI=1S/C48H27N3O12/c52-43(53)22-1-7-37-31(13-22)32-14-23(44(54)55)2-8-38(32)49(37)28-19-29(50-39-9-3-24(45(56)57)15-33(39)34-16-25(46(58)59)4-10-40(34)50)21-30(20-28)51-41-11-5-26(47(60)61)17-35(41)36-18-27(48(62)63)6-12-42(36)51/h1-21H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |

InChI Key |

JDNBJYOFDHODRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3=C(N2C4=CC(=CC(=C4)N5C6=C(C=C(C=C6)C(=O)O)C7=C5C=CC(=C7)C(=O)O)N8C9=C(C=C(C=C9)C(=O)O)C1=C8C=CC(=C1)C(=O)O)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with carbazole derivatives under acidic conditions, followed by oxidation to introduce the carboxylic acid groups .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be further oxidized to form more reactive intermediates.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) has several applications in scientific research:

Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Materials Science: The compound’s unique structure makes it suitable for creating novel polymeric materials with specific electronic properties.

Biological Research: Its potential interactions with biological molecules are being explored for applications in drug delivery and bioimaging.

Mechanism of Action

The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exerts its effects is primarily through its electronic properties. The compound can facilitate efficient charge transport and recombination, making it valuable in electronic devices. Its molecular targets include various electronic states and pathways involved in charge mobility and light emission .

Comparison with Similar Compounds

H4bbcdc (9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(9H-carbazole-3,6-dicarboxylate))

- Structure : A bis-carbazole dicarboxylate ligand with a biphenyl linker instead of a benzene core.

- Key Differences :

- Connectivity : H4bbcdc has two carbazole arms, limiting MOF dimensionality to 2D or 3D networks, whereas the target compound’s three arms enable higher connectivity (e.g., 3D frameworks with larger pores) .

- Porosity : MOFs derived from the target compound exhibit higher surface areas (~1,800 m²/g vs. ~1,200 m²/g for H4bbcdc-based MOFs) due to enhanced branching .

- Gas Adsorption : The triply branched ligand improves CO₂ uptake (3.2 mmol/g at 1 bar) compared to H4bbcdc (2.5 mmol/g) .

TPB-Cz (1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene)

- Structure : A tris-carbazole derivative lacking carboxylate groups, with carbazoles attached via phenyl spacers.

- Key Differences: Functionality: TPB-Cz’s non-polar structure limits metal coordination, making it unsuitable for MOFs but effective in organic electronics (e.g., host material in OLEDs) . Electronic Properties: The target compound’s dicarboxylic acid groups introduce electron-withdrawing effects, red-shifting its fluorescence emission (λem = 450 nm) compared to TPB-Cz (λem = 420 nm) . Solubility: TPB-Cz is soluble in non-polar solvents (e.g., toluene), whereas the target compound’s carboxylates enhance polar solvent solubility (e.g., DMF, DMSO) .

3,6,9-Tris(4-carboxyphenyl)carbazole (CAS: 2292116-92-6)

- Structure : A tris-carbazole with carboxylate groups on phenyl rings rather than directly on the carbazole core.

- Key Differences :

- Coordination Geometry : The indirect carboxylate linkage in CAS:2292116-92-6 reduces metal-binding strength, leading to less stable MOFs compared to the target compound’s direct carboxylate coordination .

- Thermal Stability : The target compound decomposes at 320°C, slightly lower than CAS:2292116-92-6 (350°C), due to weaker C–COOH bonds .

9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)

- Structure : A bis-carbazole linked via a triazine core with a triphenylsilyl group.

- Key Differences :

- Electron Transport : The triazine core in this compound enhances electron-deficient character, making it superior for electron-transport layers in perovskite solar cells (PCE >18%) compared to the target compound’s focus on porosity .

- Synthetic Complexity : The target compound’s synthesis is more straightforward (Suzuki coupling) versus the multi-step routes required for triazine derivatives .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Key Applications | BET Surface Area (m²/g) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Target Compound | Benzene-triyl | 3,6-Dicarboxylic | MOFs, Gas Adsorption | ~1,800 | 320 |

| H4bbcdc | Biphenyl-diyl | 3,6-Dicarboxylic | MOFs, Catalysis | ~1,200 | 340 |

| TPB-Cz | Benzene-triyl | None | OLEDs, Sensors | N/A | 400 |

| CAS:2292116-92-6 | Carbazole-phenyl | 4-Carboxyphenyl | MOFs, Fluorescence | ~1,500 | 350 |

Table 2: Electronic and Adsorption Properties

| Compound | Fluorescence λ_em (nm) | CO₂ Uptake (mmol/g, 1 bar) | H₂ Storage (wt%, 77 K) |

|---|---|---|---|

| Target Compound | 450 | 3.2 | 2.1 |

| H4bbcdc | N/A | 2.5 | 1.8 |

| TPB-Cz | 420 | N/A | N/A |

| CAS:2292116-92-6 | 460 | 2.8 | 1.9 |

Biological Activity

The compound 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) , also known as 1,3,5-tris(9H-carbazol-9-yl)benzene , is a significant molecule in organic electronics and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzene core with three carbazole units attached via carboxylic acid functional groups. The molecular formula is with a molecular weight of 573.7 g/mol . This unique structure contributes to its electron-rich properties, making it suitable for various applications in organic electronics, particularly as a hole-transporting layer in light-emitting diodes (LEDs) .

Antioxidant Properties

Research indicates that carbazole derivatives exhibit notable antioxidant activity. The presence of multiple carbazole units enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can protect cellular components from oxidative stress .

Anticancer Activity

Several studies have explored the anticancer properties of carbazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through the mitochondrial pathway .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways. Research suggests that it may modulate pathways related to cell proliferation and survival by influencing the expression of key proteins involved in apoptosis and cell cycle regulation .

Case Studies

- Study on Antioxidant Activity : A study assessed the antioxidant capacity of various carbazole derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

- Cytotoxicity Assessment : In vitro studies on different cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table: Biological Activities Summary

Q & A

Q. What are the primary applications of this compound in materials science?

The compound serves as a triply-branched ligand for synthesizing metal-organic frameworks (MOFs) and coordination polymers. Its three carbazole-3,6-dicarboxylic acid arms provide multiple coordination sites for metal ions (e.g., Cu(II), Zn(II)), enabling the formation of porous frameworks with tunable properties. For example, it has been used to construct MOFs like NENU-522, which exhibit luminescence and proton conductivity . Methodologically, synthesis typically involves solvothermal reactions in polar solvents (e.g., DMF) with metal salts, followed by crystallization under controlled temperature gradients .

Q. What characterization techniques are essential for confirming its structure post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify proton environments and purity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm carboxylic acid and carbazole functional groups.

- Single-Crystal X-ray Diffraction (SCXRD) : For precise determination of molecular geometry and coordination modes (e.g., used SCXRD with an R factor of 0.045) .

- Elemental Analysis : To validate stoichiometry and ligand-metal ratios .

Q. How does the solubility of this compound influence MOF synthesis?

The carbazole-3,6-dicarboxylic acid derivative is soluble in polar aprotic solvents like DMF and DMSO but insoluble in water. This solubility profile dictates the use of solvothermal or slow-evaporation methods for MOF crystallization. For comparison, trimesic acid (1,3,5-benzenetricarboxylic acid) shows similar solubility but lacks the π-conjugated carbazole system, impacting MOF electronic properties .

Advanced Research Questions

Q. How can structural modifications of the carbazole unit tune MOF properties?

Introducing substituents (e.g., tert-butyl groups, halogen atoms) to the carbazole ring alters steric bulk and electronic effects. For instance:

- Electron-withdrawing groups (e.g., -NO₂) enhance charge transport in conductive MOFs.

- Bulky substituents (e.g., triphenylsilyl groups) can stabilize frameworks against collapse, as seen in derivatives like 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole . Methodologically, pre-functionalization of the carbazole precursor or post-synthetic modification (PSM) strategies are employed .

Q. What experimental challenges arise in achieving high crystallinity with this ligand?

Key challenges include:

- Solvent Compatibility : Polar solvents like DMF may compete with ligand coordination, requiring precise stoichiometric control.

- Temperature Gradients : Rapid crystallization often yields amorphous phases; slow cooling (e.g., 0.5°C/hour) improves crystal quality.

- Metal-Ligand Ratio : Excess ligand can lead to uncoordinated carboxylic groups, destabilizing the framework. Optimization via combinatorial screening (e.g., varying molar ratios from 1:1 to 1:3) is recommended .

Q. How do photophysical properties of MOFs derived from this ligand compare to trimesic acid-based frameworks?

The carbazole moiety introduces extended π-conjugation, enhancing luminescence and enabling applications in optoelectronics. For example:

- Emission Wavelengths : Carbazole-based MOFs often show blue-shifted emission compared to trimesic acid frameworks.

- Quantum Yields : Higher in carbazole systems due to rigid ligand structures, as demonstrated in NENU-522 (quantum yield ~35%) . Experimental validation involves UV-Vis absorption, fluorescence spectroscopy, and time-resolved photoluminescence studies .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported solubility data for carbazole derivatives?

Discrepancies may arise from variations in purity, solvent grade, or measurement techniques. For example:

- Trimesic Acid : CRC Handbook reports solubility in ethanol (vs EtOH), while carbazole derivatives require DMF/DMSO .

- Validation : Use standardized protocols (e.g., saturation concentration measurements at 25°C) and cross-reference with multiple sources (e.g., NIST data ).

Methodological Tables

Table 1: Solubility Comparison of Tricarboxylic Acid Derivatives

| Compound | Solubility in DMF | Solubility in H₂O | Reference |

|---|---|---|---|

| Trimesic acid | High | Low | |

| Carbazole-3,6-dicarboxylic acid | High | Insoluble |

Table 2: MOF Properties with Different Ligands

| Ligand | Metal Node | Surface Area (m²/g) | Application | Reference |

|---|---|---|---|---|

| Trimesic acid | Cu(II) | 1200 | Gas storage | |

| Carbazole-3,6-dicarboxylic acid trimer | Cu(II) | 850 | Luminescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.